Unveiling 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide to Its Natural Source and Isolation
Unveiling 3,7,16-Trihydroxystigmast-5-ene: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of the stigmastane-type steroid, 3,7,16-Trihydroxystigmast-5-ene. This document details the known botanical origin of this compound and presents a composite, detailed experimental protocol for its extraction and purification based on established methodologies for natural product isolation.
Natural Source
3,7,16-Trihydroxystigmast-5-ene has been identified and isolated from the bark of Amoora yunnanensis, a plant belonging to the Meliaceae family. Research published in "Chinese Chemical Letters" in 2000 and "Acta Botanica Sinica" in 2001 first reported the isolation of this compound, along with other structurally related sterols, from this specific botanical source. The co-isolation with other known sterols provides a chemical context for its biogenesis and potential biological activities.
Isolation and Purification of 3,7,16-Trihydroxystigmast-5-ene
The following is a detailed experimental protocol for the isolation and purification of 3,7,16-Trihydroxystigmast-5-ene from the bark of Amoora yunnanensis. This protocol is based on standard and widely practiced techniques for the separation of steroidal compounds from plant matrices.
Experimental Protocol
1. Plant Material Collection and Preparation:
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The bark of Amoora yunnanensis is collected and authenticated.
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The collected bark is air-dried in the shade to a constant weight to prevent the decomposition of thermolabile constituents.
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The dried bark is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.
2. Extraction:
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The powdered bark (e.g., 5 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (e.g., 3 x 20 L) at room temperature for a period of 7-10 days with occasional shaking.
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The ethanolic extracts are combined and filtered.
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The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.
3. Fractionation of the Crude Extract:
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The crude ethanolic extract is suspended in water (e.g., 2 L) and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).
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Each partitioning step is repeated multiple times (e.g., 3 x 2 L) to ensure complete separation of compounds based on their polarity.
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The resulting fractions (petroleum ether, chloroform, ethyl acetate, and aqueous) are concentrated in vacuo. The steroidal compounds, including 3,7,16-Trihydroxystigmast-5-ene, are typically expected to be present in the less polar fractions, such as the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
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Column Chromatography: The chloroform or ethyl acetate fraction, being rich in sterols, is subjected to column chromatography over silica (B1680970) gel (100-200 mesh).
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The column is packed with silica gel slurried in a non-polar solvent (e.g., petroleum ether or hexane).
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The fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
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Elution is performed using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., a gradient of petroleum ether:ethyl acetate, from 100:0 to 0:100).
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Fractions of a specific volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC).
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Thin Layer Chromatography (TLC) Monitoring:
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TLC plates (silica gel GF254) are used to analyze the collected fractions.
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A suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3) is used for development.
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The spots are visualized by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) which is a general visualizing agent for sterols.
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Fractions with similar TLC profiles are pooled together.
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Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
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The pooled fractions containing the target compound are further purified using pTLC or preparative HPLC.
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For pTLC, the sample is applied as a band on a larger silica gel plate and developed. The band corresponding to the desired compound is scraped off, and the compound is eluted from the silica with a suitable solvent (e.g., chloroform:methanol, 9:1).
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For preparative HPLC, a C18 column is typically used with a mobile phase such as methanol:water or acetonitrile:water in an isocratic or gradient elution mode. The eluent is monitored by a UV detector.
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5. Structure Elucidation:
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The structure of the purified compound is confirmed using spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.
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Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl groups, double bonds).
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
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Data Presentation
Currently, there is a lack of publicly available quantitative data on the yield of 3,7,16-Trihydroxystigmast-5-ene from Amoora yunnanensis and its specific biological activities. Further research is required to populate the following tables with precise experimental values.
Table 1: Isolation Yield of 3,7,16-Trihydroxystigmast-5-ene
| Plant Material | Extraction Method | Fraction | Purification Method | Yield (%) | Purity (%) |
| Amoora yunnanensis (Bark) | Ethanolic Maceration | Chloroform/Ethyl Acetate | Column Chromatography, pTLC/HPLC | Data not available | Data not available |
Table 2: Reported Biological Activities of 3,7,16-Trihydroxystigmast-5-ene
| Assay Type | Cell Line / Model | Activity Metric (e.g., IC50, MIC) | Result |
| Cytotoxicity | Data not available | Data not available | Data not available |
| Anti-inflammatory | Data not available | Data not available | Data not available |
| Antibacterial | Data not available | Data not available | Data not available |
| Antifungal | Data not available | Data not available | Data not available |
Visualizations
Experimental Workflow
